molecular formula C16H15N3OS B2365550 2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole CAS No. 919970-30-2

2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No. B2365550
CAS RN: 919970-30-2
M. Wt: 297.38
InChI Key: VNJPLNQYPIZOMN-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure.

Scientific Research Applications

Novel Polyimides for Metal Ion Removal

Research by Mansoori and Ghanbari (2015) introduced novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties. These polymers demonstrated significant potential for the removal of Co(II) and Ni(II) ions from aqueous solutions, highlighting their application in environmental cleanup and water treatment processes (Mansoori & Ghanbari, 2015).

Antimicrobial and Anticancer Applications

Patel et al. (2013) synthesized a novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles and evaluated their antimicrobial and antimycobacterial activities. While these compounds did not exhibit significant antitumor activity against human tumor cell lines, they showed promising activity against Escherichia coli and Mycobacterium tuberculosis, suggesting their potential in developing new antimicrobial agents (Patel et al., 2013).

Anticancer Activity of Oxadiazole Derivatives

Polkam et al. (2021) discovered that 1,3,4-oxadiazole derivatives bearing 2,5-dimethoxyphenyl substituents exhibited superior anticancer activity against breast cancer cell lines. This study highlights the potential of oxadiazole derivatives in the design and development of new anticancer drugs (Polkam et al., 2021).

Antibacterial Activity and Mechanism of Action

Song et al. (2017) explored the antibacterial activities of various 1,3,4-oxadiazole thioether derivatives against Xanthomonas oryzae pv. oryzae. The study provided insights into the potential mechanism of action of these compounds, offering a foundation for the development of new antibacterial agents (Song et al., 2017).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-3-4-12(2)14(9-11)10-21-16-19-18-15(20-16)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJPLNQYPIZOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

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